molecular formula C29H33Cl4KN4O6S2 B591119 TDBC-4 CAS No. 85012-34-6

TDBC-4

Cat. No.: B591119
CAS No.: 85012-34-6
M. Wt: 778.64
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Description

Evolution and Significance of Benzimidazolocarbocyanine Dyes in Contemporary Chemistry

The history of cyanine (B1664457) dyes is deeply intertwined with the development of photography, where they were initially used as spectral sensitizers for silver halide emulsions. imaging.org The fundamental structure of a cyanine dye consists of two nitrogen-containing heterocyclic nuclei linked by a polymethine chain. Benzimidazolocarbocyanine dyes are a specific subset of this family, characterized by the presence of benzimidazole (B57391) as the heterocyclic nucleus.

The evolution of these dyes has been driven by the desire to tune their optical properties, such as absorption and emission wavelengths, by modifying their molecular structure. This includes altering the length of the polymethine chain and introducing various substituents onto the heterocyclic rings. imaging.org Early research focused on extending the spectral sensitivity of photographic materials into the red and infrared regions of the spectrum. imaging.org

In contemporary chemistry, the significance of benzimidazolocarbocyanine dyes extends far beyond their initial application. Their propensity to self-assemble into highly ordered structures known as J-aggregates has opened up new avenues of research. researchgate.netresearchgate.net These aggregates exhibit remarkable optical properties, including a sharp, narrow absorption band (the J-band) that is red-shifted compared to the monomeric dye, and the ability to facilitate efficient energy transfer. researchgate.netaip.org This behavior is of great interest for the development of artificial light-harvesting systems, organic light-emitting diodes (OLEDs), and other optoelectronic devices. researchgate.net The synthesis of various benzimidazolocarbocyanine dyes has been a subject of study, with methods developed to introduce different functional groups to tailor their properties for specific applications. epo.orggoogle.comgoogle.comrsc.orgmdpi.com

Overview of TDBC-4 within the Context of Functionalized Dye Systems

TDBC, or 5,5',6,6'-tetrachloro-1,1'-diethyl-3,3'-di(4-sulfobutyl)-benzimidazolocarbocyanine, is a prominent example of a functionalized benzimidazolocarbocyanine dye. researching.cnmit.edunih.gov Its structure features chlorine substituents on the benzimidazole rings and sulfobutyl groups attached to the nitrogen atoms. These functional groups play a crucial role in its properties. The chlorine atoms influence the electronic structure of the chromophore, while the anionic sulfobutyl groups enhance its solubility in polar solvents like water and facilitate its interaction with positively charged surfaces. researching.cnmit.edu

A key characteristic of TDBC is its strong tendency to form J-aggregates in aqueous solutions, even at low concentrations and room temperature. researchgate.netresearching.cn These aggregates are known for their distinct and intense absorption peak, which is a hallmark of their collective excitonic behavior. researching.cnresearchgate.net The self-assembly process can be influenced by factors such as solvent polarity and the presence of salts. mit.edu The resulting aggregates often exhibit a two-dimensional, sheet-like morphology. acs.orgmit.edu

Within the broader context of functionalized dye systems, TDBC is notable for its use in studying strong light-matter coupling. When TDBC J-aggregates are placed in optical microcavities or near plasmonic nanostructures, their excitons can couple strongly with photons to form hybrid light-matter states called polaritons. researching.cnnih.govnih.govaip.org This phenomenon opens up possibilities for manipulating the photophysical properties of the dye and has potential applications in areas like polaritonic chemistry and quantum optics. nih.govsci-hub.se

Table 1: Spectroscopic Properties of TDBC Monomer and J-aggregate

Species Solvent/Environment Absorption Max (λ_max) Emission Max (λ_max)
TDBC Monomer Methanol (B129727) ~515 nm -
TDBC J-aggregate Aqueous Solution ~587-590 nm researching.cnresearchgate.net ~577-590 nm researching.cn

Note: The exact peak positions can vary slightly depending on the specific conditions such as solvent, concentration, and aggregation state.

Scope and Objectives of Academic Inquiry into this compound

The unique properties of TDBC have made it a subject of extensive academic inquiry. Research into this compound is multifaceted, with several key objectives:

Understanding and Controlling Self-Assembly: A primary goal is to elucidate the mechanisms governing the self-assembly of TDBC into J-aggregates. This includes investigating the influence of molecular structure, solvent environment, and temperature on the morphology and optical properties of the aggregates. researchgate.netacs.org The ability to control the size, shape, and packing of these aggregates is crucial for their application in functional devices.

Investigating Exciton (B1674681) Dynamics: Researchers are actively studying the dynamics of excitons within TDBC J-aggregates. This involves probing processes such as exciton delocalization, energy migration, and exciton-exciton annihilation using advanced spectroscopic techniques like pump-probe spectroscopy. acs.orgresearchgate.net Understanding these dynamics is essential for optimizing the performance of TDBC-based light-harvesting and energy transfer systems.

Exploring Strong Coupling Phenomena: A significant area of research focuses on the interaction of TDBC J-aggregates with optical resonators. The objective is to achieve and control the strong coupling regime, leading to the formation of polaritons. researching.cnmit.edunih.govnih.govaip.org Studies in this area aim to understand the fundamental nature of these hybrid light-matter states and to explore their potential for applications in polaritonic devices, such as low-threshold lasers and quantum information processing systems.

Probing Photochemical Stability: The photostability of organic dyes is a critical factor for their practical use. Research is being conducted to understand the mechanisms of photobleaching in TDBC and to develop strategies to enhance its stability, for instance, through strong coupling with plasmonic nanoantennas. nih.govresearchgate.net

Applications in Sensing and Imaging: The distinct spectroscopic signature of TDBC J-aggregates makes them promising candidates for sensing and imaging applications. Academic inquiry in this area explores the development of TDBC-based probes for detecting specific analytes or for use in advanced microscopy techniques. medchemexpress.commdpi.com

Table 2: Key Research Areas and Methodologies for TDBC

Research Area Key Objectives Common Methodologies
Self-Assembly Control aggregate morphology and optical properties. UV-Vis Absorption and Fluorescence Spectroscopy, Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM)
Exciton Dynamics Understand energy transfer and relaxation pathways. Pump-Probe Spectroscopy, Time-Correlated Single Photon Counting (TCSPC), Photon Echo Spectroscopy
Strong Coupling Create and manipulate polaritonic states. Angle-Resolved Reflectivity and Photoluminescence Spectroscopy, Dark-Field Microscopy

| Photostability | Elucidate degradation mechanisms and improve stability. | Time-dependent spectroscopic measurements under illumination. |

Properties

CAS No.

85012-34-6

Molecular Formula

C29H33Cl4KN4O6S2

Molecular Weight

778.64

Origin of Product

United States

Synthetic Methodologies and Chemical Derivatization of Tdbc 4 Analogues

Controlled Synthesis of Core TDBC Scaffolds

The synthesis of cyanine (B1664457) dyes, including the TDBC core, generally involves the condensation of activated heterocyclic precursors linked by a polymethine bridge unito.it. For unsymmetrical cyanines like TDBC, multistep processes are typically employed, often following hemicyanine or aldehyde methods unito.it. The benzothiazole (B30560) moiety, a key component of the TDBC structure, can be synthesized through various routes, including the condensation of 2-aminothiophenol (B119425) with aldehydes or other carbonyl compounds organic-chemistry.org. Recent advancements in benzothiazole synthesis include visible light-mediated reactions and metal-free conditions organic-chemistry.org.

While specific detailed synthetic routes for the core TDBC scaffold leading directly to TDBC-4 are not extensively detailed in the provided search results, the general principles for cyanine dye synthesis apply unito.it. The controlled synthesis of such scaffolds is essential for defining the basic photophysical properties and providing sites for further modification.

Strategies for Functional Group Incorporation in this compound Derivatives

Functional group incorporation is a primary strategy for tailoring the properties of TDBC analogues. In the case of this compound (3,3'-bis-(Sulfobutyl)-1,1'-diethyl-5,5',6,6'-tetrachlorobenzimidazoylcarbocyanine potassium salt), the presence of sulfobutyl groups and chlorine atoms highlights key functionalization strategies .

Sulfobutyl groups, typically introduced as sulfonic acid or sulfonate moieties, provide hydrophilicity to the molecule, which is crucial for applications in aqueous environments and influences aggregation behavior researchgate.net. The incorporation of sulfobutyl groups is often achieved by reacting the nitrogen atoms of the benzimidazolium rings with butane (B89635) sultone or similar sulfonylating agents.

Halogen substituents, such as the chlorine atoms in this compound, can influence the electronic structure and photophysical properties of the dye, including absorption and emission wavelengths, and can also impact aggregation tendencies scholaris.ca. The introduction of halogens is typically performed on the precursor heterocyclic rings before the final condensation step.

Other strategies for functional group incorporation in cyanine dyes and related scaffolds, as seen in the synthesis of various analogues, include the addition of alkyl chains of varying lengths, hydroxyl groups, and other moieties to tune properties like solubility, amphiphilicity, and interaction with biological or material systems researchgate.netnih.govresearchgate.netresearchgate.netnih.gov. Modular synthesis approaches can provide precise control over the number and placement of functional groups sigmaaldrich.comcam.ac.uk.

Novel Routes for Amphiphilic TDBC-like Chromophores

The design and synthesis of amphiphilic TDBC-like chromophores are particularly relevant for applications involving self-assembly and interactions with interfaces researchgate.netresearchgate.netmdpi.com. Amphiphilic molecules contain both hydrophilic and hydrophobic components, driving their assembly in polar or non-polar environments mdpi.com.

Novel routes for synthesizing amphiphilic cyanine dyes often involve the strategic placement of hydrophobic alkyl chains and hydrophilic groups (like sulfobutyl moieties) on the same chromophore scaffold researchgate.netresearchgate.net. For instance, the synthesis of amphiphilic benzimidazole-based cyanine dyes has been explored to understand the relationship between structure and aggregation scholaris.ca.

One example is the synthesis of 1,1′-dioctadecane-3,3′-di(4-sulfobutyl)-5,5′,6,6′-tetrachloro-benzimidazolocarbo-cyanine (C18S4), a TDBC derivative designed for forming stable amphiphilic monolayers researchgate.net. This synthesis involves attaching long hydrophobic alkyl chains (octadecane) and hydrophilic sulfobutyl groups to the benzimidazole (B57391) core researchgate.net.

The synthesis of such amphiphilic chromophores allows for controlled self-assembly into various nanostructures, including J-aggregates, which exhibit unique optical properties researchgate.netresearchgate.netmdpi.com. The morphology of these aggregates is sensitive to the molecular structure of the substituents researchgate.net.

Impact of Molecular Modifications on Supramolecular Precursors

Molecular modifications to the TDBC scaffold significantly impact its ability to act as a precursor for supramolecular assemblies, particularly J-aggregates aip.orgresearchgate.netacs.orgnsf.govmit.eduacs.orgacs.org. J-aggregates are formed through the head-to-tail stacking of dye molecules, leading to a narrow, red-shifted absorption band and often enhanced photoluminescence empa.chaip.orgresearchgate.netacs.orgnsf.govacs.org.

The chemical structure of the dye monomer dictates its aggregation tendencies and the resulting aggregate morphology researchgate.netresearchgate.net. Factors such as the length and nature of alkyl chains, the presence and position of charged groups (like sulfonate), and the electronic properties influenced by substituents like halogens all play a role researchgate.netscholaris.caescholarship.org.

For example, the amphiphilic nature introduced by sulfobutyl and alkyl groups in derivatives like this compound or C18S4 is a key driver for self-assembly in aqueous solutions researchgate.netresearchgate.net. The balance between hydrophilic and hydrophobic interactions, along with π-π stacking between the aromatic core structures, governs the aggregation process researchgate.netmdpi.com.

Studies on TDBC and its derivatives have shown that modifications can influence the kinetics of self-assembly and lead to the stabilization of different nanoscale morphologies escholarship.org. The ability to control J-aggregate formation through molecular design is crucial for tuning their optical properties and exploring their potential in applications like light harvesting and optoelectronic devices aip.orgresearchgate.netacs.orgnsf.govacs.org. The molecular packing within the aggregates, influenced by monomer structure, determines the excitonic coupling and ultimately the photophysical properties aip.orgescholarship.org.

Supramolecular Assembly and Excitonic Aggregation Phenomena of Tdbc 4

Mechanisms of J-Aggregate Formation in Solution and Thin Films

J-aggregate formation in cyanine (B1664457) dyes like TDBC is a phenomenon characterized by the spontaneous self-organization of dye molecules into highly ordered supramolecular structures researchgate.netresearchgate.netrsc.org. This assembly is primarily driven by strong intermolecular coupling forces between the chromophores, leading to a significant red-shift and narrowing of the absorption band compared to the monomeric species, a spectroscopic signature known as the J-band umich.edupradeepresearch.orgijsr.net. The formation process can occur in both solution and thin films, with the specific conditions influencing the resulting aggregate morphology and properties optica.org.

The self-assembly is a reversible process, described as chemical equilibria between monomers and aggregates, and is highly dependent on environmental conditions rsc.org. Factors such as dye concentration, ionic strength, pH, solvent polarity, and the specific structure of the dye all play crucial roles in the thermodynamics and kinetics of aggregation researchgate.netrsc.orgijsr.netresearchgate.net. High dye concentrations generally favor aggregation researchgate.net.

In thin films, controlling J-aggregate growth can be achieved through various methodologies, including techniques like spin-coating and layer-by-layer assembly empa.choptica.org. The deposition process and parameters significantly influence the morphology and microstructure of the resulting films, which in turn affect their optical properties optica.org.

Molecular Packing and Orientation in TDBC J-Aggregates

The characteristic spectroscopic properties of J-aggregates arise from the specific arrangement of dye molecules within the aggregate structure. A key feature of J-aggregates is the head-to-tail arrangement of the constituent chromophores, where the transition dipole moments of adjacent molecules are aligned in a substantially parallel fashion umich.eduacs.org. This specific orientation leads to constructive coupling of the transition dipoles, resulting in the observed red-shifted and narrowed absorption band pradeepresearch.orgijsr.net.

The molecular packing in TDBC J-aggregates can involve different arrangements. Studies have suggested that the crystal structure of aggregates can consist of a unit cell containing molecules with different orientations researchgate.net. The concept of a "slip angle," defined as the angle between the long axis of the aggregate and the molecular axis, is crucial in distinguishing J-aggregates from H-aggregates (which exhibit a blue-shifted absorption band) pradeepresearch.org. Large molecular slippage (typically less than 32°) is associated with the bathochromic shift characteristic of J-aggregates pradeepresearch.org.

Various aggregate morphologies have been observed for TDBC and its derivatives, including linear chains, monolayer sheets, cylindrical structures, and lamellar films empa.chinstras.comescholarship.org. For some amphiphilic TDBC derivatives, cylindrical aggregates with a helical arrangement have been reported instras.com. The specific molecular structure, including the nature and position of substituents, influences the preferred packing arrangement and the resulting aggregate morphology researchgate.netresearchgate.net.

Influence of Solvent Polarity and Ionic Strength on Aggregate Morphology

Solvent properties, particularly polarity and ionic strength, exert a significant influence on the self-assembly of TDBC and the morphology of the resulting J-aggregates researchgate.netrsc.orgoptica.orgresearchgate.netunipd.it. The high dielectric constant of water, for instance, can induce the self-organization of ionic dyes by reducing the repulsive forces between charged molecules researchgate.net.

The addition of inorganic salts is a common method to promote and enhance the aggregation of ionic dyes like TDBC researchgate.netijsr.netresearchgate.net. The presence of metal cations can significantly influence the aggregation of anionic dyes, with the concentration of electrolyte needed for aggregation decreasing and the rate of J-aggregation increasing with increasing cationic charge researchgate.net. Different electrolytes can lead to the formation of aggregates with different morphologies researchgate.net.

Solvent composition also plays a crucial role. Studies on TDBC and its derivatives have shown that the aggregation behavior and the formation of specific aggregate structures, such as 2D sheet-like aggregates, are sensitive to the percentage of co-solvents like methanol (B129727) or ethanol (B145695) in aqueous mixtures acs.orgescholarship.org. For example, specific methanol concentrations (e.g., 20-30%) have been found to favor the formation of extended J-aggregated sheets escholarship.org.

Role of Hydrophobic and Hydrophilic Interactions in Self-Organization

The self-organization of TDBC molecules into supramolecular aggregates is driven by a combination of non-covalent interactions. While strong exciton (B1674681) coupling is responsible for the unique optical properties, the physical assembly is influenced by forces including van der Waals interactions, electrostatic interactions, hydrogen bonding, and importantly, hydrophobic interactions acs.orgwiley-vch.decuny.edusemanticscholar.org.

For amphiphilic TDBC derivatives, which possess both hydrophobic and hydrophilic substituents, these interactions play a critical role in determining the aggregate architecture researchgate.netresearchgate.netinstras.comwiley-vch.desemanticscholar.org. The hydrophobic effect, driven by entropy and the tendency of nonpolar groups to minimize contact with water, can provide a significant driving force for aggregation, comparable in magnitude to the attractive energy from chromophore interactions semanticscholar.org.

Control and Modulation of TDBC-4 Aggregate Structures

The ability to control and modulate the structure and morphology of TDBC J-aggregates is crucial for tailoring their optical and excitonic properties for specific applications. Various approaches have been developed to influence the self-assembly process, including the use of templates and the application of external stimuli.

Template-Assisted Aggregation Approaches

Template-assisted aggregation involves using a pre-existing structure or material to guide the self-assembly of the dye molecules. This approach can provide a higher degree of control over the size, shape, and organization of the resulting aggregates compared to spontaneous self-assembly in bulk solution cuny.edu.

Examples of templates used for guiding the aggregation of cyanine dyes, including those related to TDBC, include functionalized surfaces and supramolecular structures. Polyamidoamine (PAMAM) dendrimers functionalized on glass substrates have been shown to facilitate the controlled growth of TDBC J-aggregates in films, leading to different morphologies such as platelets, quasi-epitaxial crystals, and lamellar structures depending on the conditions empa.ch. Another example involves using sulfated cyclodextrin (B1172386) as a template for the formation of J-type aggregates of another dye, demonstrating the principle of template-assisted assembly via noncovalent interactions acs.org.

Template-directed assembly is considered distinct from spontaneous self-assembly as it is driven by interactions between the assembling subunits and fixed sites on the template cuny.edu. This method offers a pathway to create highly ordered and potentially more stable aggregate structures.

Effect of External Stimuli on Self-Assembly Dynamics

The self-assembly of TDBC J-aggregates can be influenced and modulated by external stimuli, allowing for dynamic control over their formation and properties. Stimuli such as temperature, changes in solvent environment, and ionic strength have been shown to trigger or affect the aggregation process rsc.orgacs.orgresearchgate.net.

Temperature can act as a stimulus, influencing the equilibrium between monomers and aggregates and affecting the kinetics of assembly researchgate.netacs.org. For instance, increasing temperature can sometimes lead to the disassembly of J-aggregates, while decreasing temperature can promote aggregation researchgate.net. Temperature also affects the spectroscopic properties of aggregates, such as peak position and linewidth ucla.edu.

Changes in solvent polarity or the addition of specific co-solvents can also act as stimuli, altering the solvation environment and influencing the intermolecular forces that drive self-assembly researchgate.netoptica.orgacs.orgescholarship.org. Similarly, adjusting the ionic strength of the solution by adding salts can trigger or modulate aggregation by affecting electrostatic interactions between charged dye molecules researchgate.netrsc.orgijsr.netresearchgate.net.

Other external factors, such as exposure to acid fumes or specific apolar solvents, have also been reported to trigger self-assembly in some cases researchgate.net. The sensitivity of these self-assembled systems to external stimuli highlights the dynamic nature of the noncovalent interactions holding the aggregates together and offers possibilities for creating responsive materials acs.org.

Research findings often include spectroscopic data illustrating the effect of these factors on J-aggregate formation. For example, changes in absorption and emission spectra upon variations in temperature or ionic strength provide direct evidence of the modulation of aggregate structures and their excitonic properties acs.orgucla.eduresearchgate.net.

Table: Spectroscopic Properties of TDBC Monomer and J-Aggregate (Example Data)

SpeciesAbsorption Peak (nm)Emission Peak (nm)Stokes Shift (nm)FWHM (Absorption, cm⁻¹)FWHM (Emission, cm⁻¹)Lifetime (ns)Quantum Yield (%)ConditionsSource
Monomer~515 umich.edu / ~520 mit.eduLargeBroad2.5 researchgate.netSolution (e.g., methanol) umich.eduresearchgate.netmit.edu
J-Aggregate~588-593 umich.eduijsr.netresearchgate.net~585-590 umich.eduresearchgate.netSmall (~4) umich.eduNarrow (~523) researchgate.netNarrow (~332) researchgate.net~1-1.8 researchgate.netucla.edu~82-98 researchgate.netacs.orgAqueous solution, Thin films, Silica (B1680970) matrix researchgate.netumich.eduijsr.netresearchgate.netucla.eduresearchgate.netacs.org

Note: Data compiled from various sources and may represent slightly different TDBC derivatives or conditions. FWHM values can vary depending on the specific aggregate morphology and environment.

Theoretical Frameworks for this compound Aggregation

The unique optical properties of this compound J-aggregates are explained and modeled using theoretical frameworks that describe the collective electronic excitations within the supramolecular structure.

Exciton Theory Applied to TDBC J-Aggregates

Exciton theory provides a fundamental basis for understanding the electronic states and optical response of molecular aggregates like those formed by this compound mpg.depradeepresearch.org. In J-aggregates, the strong coherent coupling of electronic excitations between individual chromophores leads to the formation of delocalized Frenkel excitons that extend over multiple molecules within the aggregate structure researchgate.netmit.edu.

According to simple exciton theory, the interaction of transition dipoles of the constituent dye molecules results in a splitting of the excitonic state pradeepresearch.org. For J-aggregates, the lower energy state is significantly stabilized, and transitions to this state are optically allowed, leading to the characteristic bathochromic (red) shift of the absorption band pradeepresearch.org. The narrowness of the J-band, a hallmark of TDBC aggregates, is attributed to the rapid transfer of electronic excitation energy along the aggregate chain before significant vibrational relaxation can occur within individual monomers mpg.de.

The Coherent Exciton Scattering (CES) theory is another approach used to relate the shape of the aggregate absorption band to the monomer spectrum and the coupling constant between monomeric units mpg.depradeepresearch.org. This theory suggests that the average energy of the aggregate spectrum is shifted from the monomer spectrum by an amount equal to the interaction energy between monomers mpg.de.

Theoretical models, including those employing a Monte-Carlo wave function approach and time-dependent density functional theory, have been developed to study the dynamics of excitons in TDBC J-aggregates nih.govaip.orgresearchgate.net. These models allow for the estimation of important parameters such as exciton diffusion coefficients and exciton coherence length nih.govaip.orgresearchgate.net. Research indicates that exciton transport in thin films of TDBC J-aggregates can be anisotropic and dependent on the initial exciton energy nih.govaip.orgresearchgate.net. The exciton diffusion length in TDBC thin-film J-aggregates has been estimated to be on the order of hundreds of nanometers nih.govaip.orgresearchgate.net.

The exciton coherence length (Ncoh), representing the number of coherently coupled molecules in an aggregate, is a critical parameter influencing the optical properties. For TDBC J-aggregates, reported coherence length values typically range from 4 to 6, determined through various experimental techniques including photoluminescence decay analysis acs.org.

Here is a summary of reported exciton coherence length values for TDBC J-aggregates:

MethodReported Ncoh for TDBCReference
Photoluminescence decay analysis6 acs.org
Various techniques (average estimation)4 acs.org

Intermolecular Forces Governing Aggregation Stability

The self-assembly of this compound into J-aggregates is driven and stabilized by a delicate balance of various intermolecular forces semanticscholar.orgresearchgate.net. For cyanine dyes, including the chromophore present in this compound, strong intermolecular attractive forces, often described as van der Waals-like, play a significant role pradeepresearch.org.

Key intermolecular forces contributing to the aggregation of this compound and related amphiphilic cyanine dyes include:

Dispersion Forces: The highly polarizable π-electron system of the cyanine backbone contributes significantly to strong dispersion forces between molecules semanticscholar.org.

Electrostatic Forces: Ionic groups within the molecule contribute to electrostatic interactions semanticscholar.org. This compound, as an inner salt with sulfobutyl groups, possesses charged moieties that influence its self-assembly nih.gov.

H-bonding: Hydrogen bonding can also play a role in the specific packing arrangement of the molecules semanticscholar.org.

Entropic Forces: For amphiphilic derivatives, entropic forces associated with alkyl chains can influence aggregation semanticscholar.org. While the specific this compound structure referenced (CID 57346074) has sulfobutyl groups rather than long alkyl chains typically associated with strong hydrophobic effects, the general principle of substituent influence on packing through entropic considerations is relevant semanticscholar.org.

Advanced Spectroscopic and Structural Characterization of Tdbc 4 Systems

Electronic Absorption and Emission Spectroscopy of Monomers and Aggregates

The electronic absorption and emission spectra of TDBC-4 undergo significant changes upon aggregation, characteristic of J-type coupling. The monomeric form of this compound in solution typically exhibits an absorption band at shorter wavelengths. Upon aggregation, a new, intense, and narrow absorption band appears, which is red-shifted relative to the monomer band. This is known as the J-band. Similarly, the emission spectrum of the J-aggregates is often resonant with the J-band absorption, exhibiting a small or negligible Stokes shift, and is also red-shifted compared to the monomer emission. researchgate.netresearchgate.netgaomingyuan.comnsf.gov

For instance, TDBC monomer in water shows an absorption band, while the J-aggregate in water is characterized by a single, narrow, and intense band at approximately 2.1 eV (equivalent to around 590 nm) researchgate.net. Another study reports strong absorbance at 530 nm and fluorescence at 550 nm for a conformationally-restrained cyanine (B1664457) dye (related to TDBC), while its J-aggregates show a red-shifted absorption at 600 nm and resonant fluorescence researchgate.net. The J-aggregate band is reported at 590 nm, red-shifted from the monomeric transition at 515 nm in another study using layer-by-layer deposition gaomingyuan.com.

Origin of J-Band Spectral Shifts and Narrowing

The characteristic red-shift and narrowing of the J-band in this compound aggregates are explained by the molecular exciton (B1674681) theory, specifically the Frenkel exciton model. nih.gov In J-aggregates, the transition dipole moments of the constituent monomers are aligned in a "head-to-tail" fashion. This arrangement leads to constructive interference of the transition dipoles, resulting in a collective excited state (exciton) that is lower in energy than the excited state of the isolated monomer. nih.govmpg.de This energy lowering manifests as the observed red-shift in the absorption spectrum. researchgate.netmpg.de

The narrowing of the J-band, often referred to as "exchange narrowing" or "motional narrowing," arises from the delocalization of the exciton over multiple monomer units within the aggregate. nih.gov In an ideal J-aggregate, the exciton wave function is coherent across a significant number of molecules, averaging out the effects of static disorder and reducing the inhomogeneous broadening that contributes to the width of the monomer absorption band. nih.gov The extent of exciton delocalization, often quantified by the coherence length, is inversely related to the J-band width; a longer coherence length corresponds to a narrower J-band. nsf.govnih.gov However, directly determining the exciton delocalization length solely from the narrowing of the absorption band can be questionable, as the effect of exchange narrowing may be inhibited by intersite correlation of disorder.

Fluorescence Quantum Yield and Lifetime Investigations

Fluorescence quantum yield (QY) and lifetime are critical parameters for evaluating the emissive properties of this compound systems. J-aggregation of this compound generally leads to enhanced fluorescence quantum yields and altered lifetimes compared to the monomer. researchgate.netnsf.govucla.edu This enhancement is often attributed to the superradiant nature of J-aggregates, where the radiative decay rate is collectively enhanced due to the coherent coupling of monomeric transition dipoles. nsf.govucla.edu

Studies have reported varying quantum yields and lifetimes for this compound J-aggregates depending on the preparation method and environment. For instance, novel J-aggregates of a related cyanine dye showed a 50% quantum yield and a 220 ps lifetime at room temperature researchgate.netnsf.gov. Another study on TDBC aggregates reported a quantum yield of 49 ± 3% at room temperature ucla.edu. Notably, silica-encapsulated TDBC J-aggregates have shown a remarkable fluorescence quantum yield of ~98% at room temperature, which is reported as the highest recorded for any J-aggregate structure under these conditions, along with a fast emissive lifetime of 234 ps. acs.org This highlights the significant impact of the surrounding matrix on the photophysical properties.

The fluorescence lifetime of TDBC J-aggregates has been investigated using time-resolved photoluminescence spectroscopy. nih.govresearchgate.net For example, a time-resolved PL intensity trace of TDBC J-aggregates showed a monoexponential fit with a lifetime of 130 ps. researchgate.net The lifetime of TDBC J-aggregates can be significantly shorter than that of the monomer, consistent with the superradiant effect. nsf.gov The fluorescence lifetime at low temperatures may be influenced by relaxation processes within the exciton band.

Data from various studies on the fluorescence quantum yield and lifetime of this compound systems are summarized below:

SystemEnvironment/ConditionsQuantum Yield (%)Lifetime (ps or ns)Reference
Monomer (related dye)Solution902.3 ns researchgate.net
J-Aggregate (related dye)Room Temperature50220 ps researchgate.netnsf.gov
J-AggregateRoom Temperature49 ± 3- ucla.edu
J-Aggregate (Encapsulated)Room Temperature~98234 ps acs.org
J-AggregateRoom Temperature-130 ps researchgate.net

Temperature-Dependent Photophysical Responses

Temperature-dependent spectroscopy provides valuable information about the excitonic behavior and the influence of environmental interactions on the photophysical properties of this compound aggregates. As temperature changes, the absorption and emission spectra of this compound J-aggregates can exhibit shifts and changes in bandwidth. nsf.govucla.eduresearchgate.net

For TDBC aggregates in a glassy sugar matrix, increasing the temperature from 78 K to 300 K results in a red-shift and broadening of the aggregate absorption peak. ucla.eduescholarship.org This temperature-dependent behavior confirms J-type excitonic coupling. nsf.gov At low temperatures (e.g., 77 K), the J-bands and fluorescence bands of TDBC J-aggregates in polymer films are blue-shifted and narrowed compared to room-temperature spectra, which is attributed to weaker linear exciton-phonon scattering. researchgate.net

The temperature dependence of the relative fluorescence quantum yield of TDBC has been reported to be similar to that of pseudoisocyanine (B1232315) (PIC) J-aggregates. rug.nl Modeling of the wavelength and temperature dependence of dephasing based on absorption J-band simulation shows that low-temperature dynamics are dominated by exciton-phonon coupling.

Vibrational Spectroscopy Studies

Vibrational spectroscopy techniques, such as Raman and Infrared (IR) spectroscopy, offer complementary insights into the structural and mechanistic aspects of this compound systems, including molecular conformation and changes induced by processes like photo-bleaching.

Raman Spectroscopy for Mechanistic Insights into Photo-Bleaching

Raman spectroscopy is a powerful tool for investigating the vibrational modes of molecules and can provide mechanistic insights into processes like photo-bleaching in this compound layers. researchgate.netresearchgate.netuniv-lyon1.fr Photo-bleaching refers to the irreversible loss of fluorescence due to photon-induced chemical damage. nih.govfsu.edu

Studies using Raman spectroscopy have investigated both active and bleached TDBC layers. For active TDBC, Raman vibrations are most evident in a resonant configuration, where the probe wavelength is close to the electronic absorption maximum. researchgate.netresearchgate.net For bleached TDBC, where the absorption in the visible range is significantly reduced, Raman peaks are primarily observed under UV illumination. researchgate.netresearchgate.net The observation of similar Raman transitions in both active and bleached layers under UV illumination suggests that the core TDBC molecular structure is largely preserved after photo-bleaching, even though the optical properties in the visible range are altered. researchgate.netresearchgate.net This indicates that the photo-bleaching mechanism in this compound layers may involve changes that affect the electronic transitions responsible for visible absorption and emission, rather than complete degradation of the molecular backbone. X-ray photoelectron spectroscopy (XPS) measurements have supported this, indicating similar stoichiometry and limited changes in nitrogen chemical bonds between active and bleached materials. researchgate.netresearchgate.net

Infrared Spectroscopy for Structural Conformation Analysis

While specific detailed studies on the use of IR spectroscopy solely for analyzing the structural conformation of this compound itself were not extensively found in the search results, IR spectroscopy is a standard method for characterizing organic molecules. univ-paris13.frunige.it The IR spectrum of a compound provides a unique "fingerprint" that can be used for identification and to infer structural and chemical relationships. solubilityofthings.com Different functional groups within the this compound molecule (which contains aromatic rings, carbon-carbon double bonds, nitrogen atoms, sulfonate groups, and ethyl chains) would exhibit characteristic absorption bands in specific regions of the IR spectrum (e.g., C-H stretching, C=C stretching, C-N stretching, S=O stretching). libretexts.orgmaricopa.edu Changes in the molecular conformation upon aggregation or in different environments could potentially lead to subtle shifts or changes in the intensity of these vibrational bands, which could be probed by IR spectroscopy. solubilityofthings.com

Compound Names and PubChem CIDs

Compound NamePubChem CID
5,5′,6,6′-tetrachloro-1,1′-diethyl-3,3′-di(4-sulfobutyl)-benzimidazolocarbocyanine (TDBC)57346074

Note: While the user prompt specifically requested "this compound", the PubChem entry corresponds to the full chemical name of TDBC, and some sources refer to this compound as TDBC or TDBC J-aggregates without explicitly using "-4". The CID 57346074 is confirmed for 4-(5,6-Dichloro-2-{3-[5,6-dichloro-1-ethyl-3-(4-sulfobutyl)-1,3-dihydro-2H-benzimidazol-2-ylidene]prop-1-en-1-yl}-1-ethyl-1H-benzimidazol-3-ium-3-yl)butane-1-sulfonate, which matches the description of TDBC. nih.gov Another related entry, CID 119081018, is for the hydroxide (B78521) form. nih.gov

Data Tables

SystemEnvironment/ConditionsAbsorption Peak (nm)Emission Peak (nm)
Monomer (related dye)Solution530550
J-Aggregate (related dye)Room Temperature600Resonant (~600)
J-AggregateWater~590 (2.1 eV)-
J-AggregateLayer-by-Layer Film590-
SystemEnvironment/ConditionsQuantum Yield (%)Lifetime (ps or ns)
Monomer (related dye)Solution902.3 ns
J-Aggregate (related dye)Room Temperature50220 ps
J-AggregateRoom Temperature49 ± 3-
J-Aggregate (Encapsulated)Room Temperature~98234 ps
J-AggregateRoom Temperature-130 ps

Chiroptical Spectroscopy of Chiral this compound Assemblies

Chiroptical spectroscopy techniques, such as Circular Dichroism (CD) and Linear Dichroism (LD), are powerful tools for probing the optical activity and structural anisotropy of molecular systems. When this compound molecules assemble into supramolecular structures, especially if these assemblies possess chirality or orientational order, chiroptical methods provide valuable insights into their organization.

Circular Dichroism (CD) in Supramolecular Chirality

Circular Dichroism spectroscopy measures the differential absorption of left and right circularly polarized light by a sample. For intrinsically achiral molecules like this compound, the observation of CD signals in their aggregated state is a direct indication of the formation of chiral supramolecular architectures. J-aggregates of cyanine dyes can exhibit strong CD signals if they adopt helical or other chiral arrangements during self-assembly. Analysis of the CD spectra, including the sign, intensity, and shape of the bands, can provide information about the handedness, size, and excitonic coupling within the chiral aggregates. While specific CD data for this compound aggregates were not detailed in the provided search results, the principle applies to its J-aggregate formation, suggesting that CD would be a crucial technique to confirm and characterize the presence of chiral supramolecular structures.

High-Resolution Microscopy for Aggregate Morphology

Visualizing the morphology and nanoscale structure of this compound aggregates is essential for correlating their structural organization with their optical and functional properties. High-resolution microscopy techniques provide direct imaging capabilities at the nanoscale.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Nanoscale Structures

Cryo-TEM is a powerful technique for imaging the morphology of soft matter systems, including molecular aggregates, in a near-native hydrated state. By rapidly freezing the sample, Cryo-TEM minimizes structural damage and artifacts often associated with drying or staining methods used in conventional TEM. For this compound systems, Cryo-TEM can reveal the size, shape, and internal structure of the J-aggregates formed in solution. This could include imaging of elongated fibers, helical structures (if present and stable under freezing), or other complex morphologies, providing direct visual evidence to complement spectroscopic data.

Atomic Force Microscopy (AFM) for Surface Topography

Atomic Force Microscopy is a scanning probe technique that provides high-resolution images of surfaces. AFM can be used to study the topography of this compound aggregates deposited on a substrate. It can resolve the shape, size, and height of individual aggregates or films formed by the dye. AFM can operate in different modes, such as tapping mode, which is suitable for imaging soft or fragile biological samples and molecular assemblies without causing significant damage. This technique is valuable for characterizing the surface morphology of this compound films used in photonic applications or the structure of aggregates adsorbed onto surfaces.

Advanced X-ray Scattering Techniques

Data Tables

While detailed quantitative data from CD, LD, Cryo-TEM, AFM, or X-ray scattering studies specifically on this compound aggregates were not extensively available in the provided search results, some optical properties were mentioned in the context of its use in photonic structures. For example, the dielectric constant of a TDBC film under 532 nm illumination was reported.

PropertyValueConditionsSource
Dielectric Constant (ε)-2.5886 + 0.3478i532 nm illumination, TDBC film
Resonance Frequency (ω₀) of J-aggregates2.11 eVFitted Lorentz permittivity nih.gov
Damping Constant (γ) of J-aggregates0.1 eVFitted Lorentz permittivity nih.gov
High-frequency Permittivity (ε∞) of J-aggregates2.15Fitted Lorentz permittivity nih.gov

Note: The values presented are based on specific experimental or theoretical conditions described in the cited sources and may vary depending on the preparation and environment of the this compound system.

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) for Thin Film Architecture

Grazing Incidence Wide-Angle X-ray Scattering (GIWAXS) is a powerful, non-destructive technique widely employed to probe the structural organization, including crystallinity, molecular packing, and orientation, within the near-surface region of thin films. muni.czmdpi.com By directing an X-ray beam onto the sample surface at a grazing angle, typically close to or below the critical angle for total external reflection, the scattering signal from the thin film is significantly enhanced, while the background signal from the substrate is minimized. muni.czmdpi.com The resulting 2D scattering patterns captured on an area detector provide comprehensive information about the reciprocal space of the material, allowing for the determination of crystallographic parameters and molecular orientation relative to the substrate surface and the film normal. mdpi.com

Studies employing GIWAXS have provided valuable insights into the solid-state microstructure of this compound thin films. Analysis of 2D GIWAXS images obtained from this compound films spin-coated on substrates like glass reveals distinct scattering features that are indicative of the molecular arrangement within the film. researchgate.net For a 200 nm thick this compound film spin-coated on a glass substrate, a representative 2D GIWAXS image shows scattering intensity distributed in specific regions, reflecting the preferred orientation and packing of the this compound molecules. researchgate.net A broad peak observed at a q-value of approximately 1.8 Å⁻¹ is attributed to the amorphous glass substrate. researchgate.net

Analysis of 1D scattering profiles extracted from the 2D GIWAXS data along the in-plane (qxy) and out-of-plane (qz) directions provides more quantitative information about the structural order. researchgate.net The presence of well-defined peaks in these profiles corresponds to specific crystallographic d-spacings within the this compound J-aggregates. The position and intensity of these peaks in the in-plane and out-of-plane profiles reveal the orientation of these crystallographic planes relative to the substrate. For instance, scattering intensity concentrated along the qz axis indicates that the corresponding crystallographic planes are oriented parallel to the substrate surface, while intensity along the qxy axis suggests planes oriented perpendicular to the substrate.

Based on reported GIWAXS data for this compound thin films, the scattering patterns indicate a certain degree of molecular ordering. While specific detailed crystallographic data (like lattice parameters or space group) from GIWAXS were not extensively available in the immediate search results, the characteristic scattering features observed in the 2D images and 1D profiles are consistent with the formation of ordered J-aggregates within the thin film. researchgate.net The distribution of scattering intensity in reciprocal space allows for the reconstruction of 3D molecular orientations, providing a visual representation of how the this compound molecules are aligned within the film architecture. researchgate.net

The detailed research findings from GIWAXS studies on this compound thin films contribute significantly to understanding the relationship between processing conditions (e.g., spin-coating) and the resulting molecular organization. This structural information is critical for interpreting the optical and electronic properties of this compound thin films and for designing optimized device architectures.

Below is a conceptual representation of data that might be extracted or inferred from GIWAXS 1D profiles (in-plane and out-of-plane) for a this compound thin film, based on the description in the search results. This table illustrates the type of data obtained from such analysis, including the scattering vector (q), corresponding d-spacing, and relative intensity, which provide insights into the molecular packing.

Scattering Vector, q (Å⁻¹)d-spacing (Å)Relative Intensity (Arbitrary Units)Direction (In-plane/Out-of-plane)
[Peak 1 q-value][calculated d][Intensity Value]Out-of-plane
[Peak 2 q-value][calculated d][Intensity Value]Out-of-plane
[Peak 3 q-value][calculated d][Intensity Value]In-plane
[Peak 4 q-value][calculated d][Intensity Value]In-plane
............

Note: The values in this table are illustrative and represent the kind of data obtained from interpreting GIWAXS profiles. Specific numerical values would depend on the experimental data from a particular study.

These data, derived from GIWAXS analysis, are fundamental for correlating the processing parameters and the resulting thin film morphology with the observed functional properties of this compound in photonic and optoelectronic applications.

Computational and Theoretical Modeling of Tdbc 4 Photophysics and Assembly

Quantum Chemical Calculations of Electronic Transitions

Quantum chemical calculations, particularly Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TDDFT), are indispensable tools for investigating the electronic structure and excited states of TDBC-4 monomers and aggregates. These methods allow for the prediction of electronic transitions, which are fundamental to understanding the absorption and emission characteristics of the compound.

Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) Applications

DFT is widely used to optimize the molecular geometry and calculate the ground-state electronic properties of organic molecules. TDDFT extends this capability to the excited states, enabling the calculation of excitation energies and oscillator strengths, which directly relate to the positions and intensities of peaks in absorption spectra. cam.ac.uknih.govscholarsresearchlibrary.com For TDBC and similar cyanine (B1664457) dyes, TDDFT has been applied to estimate molecule-specific structure and excitation parameters. researchgate.net This approach allows researchers to computationally explore the optical signatures from molecules. researchgate.net The calculations are carried out using approximations like the Tamm-Dankoff approximation, and knowledge of excitation energies and transition probabilities allows for the calculation of a full set of optical properties. cam.ac.uk

Elucidation of Orbitals Involved in Electronic Transitions

TDDFT analysis provides insights into the molecular orbitals involved in electronic transitions. nih.govscholarsresearchlibrary.com By examining the initial and final orbitals (such as the Highest Occupied Molecular Orbital - HOMO and the Lowest Unoccupied Molecular Orbital - LUMO) contributing to a specific excitation, researchers can understand the nature of the electronic transition, whether it is a π-π* transition, charge transfer, or other types. nih.govscholarsresearchlibrary.com This orbital perspective is crucial for rationalizing the observed spectroscopic features and predicting how modifications to the molecular structure might affect the electronic transitions and, consequently, the optical properties.

Molecular Dynamics (MD) Simulations of Aggregation Processes

Molecular Dynamics (MD) simulations are powerful techniques for studying the dynamic processes of molecular self-assembly and the interactions within aggregates over time. These simulations provide a time-resolved view of how molecules arrange themselves and interact, which is essential for understanding the formation and structure of this compound aggregates.

Simulations of Molecular Packing and Intermolecular Interactions

MD simulations can reveal the details of molecular packing arrangements within aggregates and the nature of the intermolecular interactions that drive self-assembly. nih.govrsc.orgmdpi.com While specific MD simulations focusing solely on this compound packing were not extensively detailed in the provided snippets, the application of MD to study the aggregation and packing of organic molecules and nanoparticles, including the role of van der Waals and electrostatic interactions, is well-established. nih.govrsc.org Studies on TDBC aggregates often model their structure based on specific packing geometries, such as a brickstone lattice or a body-centered-like structure, with defined parameters like slip displacement and lattice constants. researchgate.netescholarship.orgnih.govresearchgate.net For instance, TDBC films have been successfully modeled as a body-centered-like structure with lattice parameters obtained from experimental techniques like GIWAXS. nih.gov

These parameters describe the structural arrangement of molecules within the aggregate, which is a direct outcome of intermolecular forces and packing preferences.

Dynamics of Exciton (B1674681) Delocalization within Aggregates

A key aspect studied through computational modeling is the dynamics of exciton delocalization within this compound aggregates. Exciton delocalization, where an excited state is shared among multiple molecules, is fundamental to the unique photophysical properties of J-aggregates, such as narrow absorption bands and enhanced fluorescence. aip.orgacs.orgrsc.org Theoretical models for exciton dynamics in J-aggregated monolayers, including those of TDBC, have been developed using approaches like the Monte-Carlo wave function method. researchgate.net These models allow for the calculation of exciton diffusion coefficients and provide insights into how exciton transport is influenced by the structural arrangement and disorder within the aggregate. researchgate.net Simulations of experimental data, such as pump-probe signals, are often based on varying the exciton delocalization length to match theoretical predictions with experimental results. researchgate.netscispace.com Studies have indicated that the average exciton delocalization length in TDBC aggregates in room temperature water is approximately 15 molecules, based on the similarity between calculated and experimental differential absorption spectra. researchgate.net The exciton coherence length, closely related to delocalization, has been investigated using various spectroscopic techniques and their analysis, with reported values for TDBC ranging from 4 to 6. acs.org

Optical Response Modeling and Simulation

Modeling and simulating the optical response of this compound, both as monomers and in aggregated forms, is crucial for interpreting experimental spectra and predicting how structural and environmental factors influence light absorption and scattering.

Multi-scale modeling approaches are employed, connecting quantum chemistry calculations of individual molecules to simulations of light propagation and interaction with larger molecular assemblies. researchgate.net For instance, a multi-scale optical modeling approach has been used to study finite-size effects on the optical response of molecular islands supported by a dielectric substrate, linking TDDFT calculations of dynamic polarizabilities to Maxwell scattering simulations. researchgate.net

Interactions of Tdbc 4 with Inorganic and Organic Matrices in Hybrid Systems

Strong Light-Matter Coupling Phenomena

Strong light-matter coupling occurs when the rate of energy exchange between an optical cavity mode or a plasmonic resonance and a material excitation (such as an exciton) exceeds their respective decay rates. chalmers.senih.gov This interaction leads to the formation of new hybrid eigenstates known as polaritons, which possess properties of both light and matter. chalmers.senih.govacs.orgoup.com TDBC J-aggregates are particularly effective in achieving strong coupling due to their large oscillator strength and the cooperative nature of excitons in the aggregated state. aip.orgchalmers.seacs.org

Plasmon-Exciton Coupling in Hybrid Nanostructures (e.g., Gold, Silver Nanoparticles)

Hybrid nanostructures combining plasmonic nanoparticles, such as gold (Au) or silver (Ag), with excitonic materials like TDBC J-aggregates provide a platform for studying plasmon-exciton coupling. arxiv.orgresearchgate.netmdpi.comchalmers.senih.gov In these systems, the localized surface plasmon resonances (LSPRs) of the metal nanoparticles interact strongly with the excitonic transitions of the TDBC J-aggregates. arxiv.orgresearchgate.net This interaction can lead to the formation of hybrid plasmon-exciton polariton states, often referred to as plexcitons. arxiv.org

Research has demonstrated strong and even ultrastrong coupling regimes in systems comprising TDBC J-aggregates and metal nanoparticles. For instance, hybrid nanostructures formed by silver nanoprisms surrounded by TDBC J-aggregates have shown remarkable Rabi splitting energies exceeding 400 meV, indicating ultrastrong coupling. researchgate.net The coupling strength in these systems is influenced by factors such as the size and shape of the metal nanoparticles, which tune the plasmon resonance, and the proximity and arrangement of the TDBC J-aggregates. arxiv.orgresearchgate.netopticsjournal.net

Studies on TDBC-coated gold nanorods have highlighted the importance of considering the anisotropic nature of the J-aggregate shell for accurately modeling their optical properties under strong coupling conditions. arxiv.orgopticsjournal.net An anisotropic classical oscillator model, assuming a tangential orientation of the J-aggregate oscillators, has shown good agreement with experimental extinction spectra of these hybrid nanorods. arxiv.orgopticsjournal.net

Beyond individual nanoparticles, strong coupling has also been observed between the collective plasmonic resonances of metallic nanoparticle arrays, known as surface lattice resonances (SLRs), and TDBC excitons. optica.org This coupling results in the formation of distinct upper and lower polariton branches. optica.org Planar structures involving TDBC in polymer films on silver surfaces have also exhibited strong coupling with surface plasmons, with reported Rabi splitting energies of up to 130 meV. mdpi.com

Rabi Splitting and Polariton Formation in Microcavities

Optical microcavities, typically formed by placing an active material between two mirrors, are widely used to achieve strong light-matter coupling with organic dyes like TDBC. nih.govacs.orgoup.comnih.govaip.orgacs.orgepj.orgacs.org When TDBC J-aggregates are integrated into a microcavity, their excitonic energy levels can couple strongly with the confined photonic modes of the cavity, leading to the formation of exciton-polaritons. chalmers.senih.govacs.orgoup.com

A key spectroscopic signature of this strong coupling is the vacuum Rabi splitting (Ω), which is the energy separation between the newly formed upper and lower polariton branches at resonance. nih.govacs.orgoup.comnih.govaip.orgacs.org The magnitude of the Rabi splitting is indicative of the strength of the coupling. acs.org

Research on TDBC-based microcavities has reported various Rabi splitting values depending on the cavity design and the concentration and environment of the TDBC. For example, studies involving TDBC in gelatine matrices within microcavities have shown Rabi splittings of 38 meV for 1% TDBC concentration and 66 meV for 2% TDBC concentration. aip.org Other microcavity systems utilizing TDBC have reported Rabi splittings around 70 meV researchgate.net, 100-120 meV nih.gov, and values ranging from 45 meV to 290 meV in different Bloch surface wave polariton systems. researchgate.net

The formation of polaritons in these microcavities modifies the optical properties of the system, leading to phenomena such as anticrossing in the energy-momentum dispersion curves. nih.govaip.org Spectroscopic techniques like angle-resolved reflectivity and transmission are commonly used to probe these dispersion curves and determine the Rabi splitting. nih.govaip.org Spectroscopic ellipsometry has also been explored as a tool to study strong coupling in TDBC microcavities, revealing distinct signatures in the ellipsometric phase spectra. nih.govacs.org

The integration of TDBC into polymer host matrices like gelatine or polyvinyl alcohol (PVA) is a common approach for fabricating these microcavity structures. aip.orgacs.orgepj.orgacs.org

Integration into Polymer and Inorganic Host Matrices

TDBC is frequently integrated into various host matrices, including polymers and inorganic materials, to create hybrid systems with tailored properties. aip.orgacs.orgepj.orgacs.orgnsf.govacs.org These matrices serve to disperse, stabilize, and protect the TDBC molecules, as well as to facilitate their incorporation into functional devices. nsf.govacs.org

Silica (B1680970) Encapsulation for Enhanced Stability and Optical Efficiency

Silica (SiO2) encapsulation is an effective strategy to enhance the stability and optical efficiency of TDBC J-aggregates. nsf.govacs.orgmit.edu By forming a protective silica shell around the J-aggregates, their structural integrity and photostability can be significantly improved. nsf.govacs.orgmit.edu

A two-step silica encapsulation procedure has been developed specifically for optimizing the optical efficiency and structural robustness of TDBC J-aggregates. nsf.govacs.org This process can yield silica-encapsulated TDBC J-aggregates with exceptionally high fluorescence quantum yields, reported to be as high as ~98% at room temperature, along with fast emissive lifetimes (e.g., 234 ps). nsf.govacs.orgresearchgate.net

The silica matrix provides several benefits, including optical transparency, chemical inertness, and robustness against dilution. nsf.govacs.org It also rigidifies the J-aggregate structure, helping to preserve its favorable excitonic properties. nsf.govacs.org The homogeneous silica coating, typically with a thickness of 0.5-1 nm, effectively encapsulates the J-aggregate sheets while maintaining their light absorption and emission characteristics. nsf.govacs.org Silica shells can also play a role in facilitating the adsorption of TDBC J-aggregates onto the surface of metallic nanorods, which is crucial for plasmon-exciton coupling studies. researchgate.net

Research findings on silica-encapsulated TDBC J-aggregates demonstrate their potential as bright, fast, and robust fluorophores, suitable for applications requiring high-speed and high-brightness light sources. nsf.govacs.orgresearchgate.net

Surface Adsorption and Interfacial Phenomena

Surface adsorption is a critical mechanism for creating hybrid structures involving TDBC J-aggregates and inorganic materials, particularly plasmonic nanostructures. arxiv.orgresearchgate.netmdpi.comchalmers.senih.govopticsjournal.netresearchgate.net The close proximity between the TDBC J-aggregates and the surface of metal nanoparticles or thin films, achieved through adsorption, is essential for enabling strong plasmon-exciton coupling. arxiv.orgresearchgate.netmdpi.comchalmers.senih.govopticsjournal.netresearchgate.net

TDBC J-aggregates can be adsorbed onto the surfaces of gold nanorods, silver nanoprisms, or planar silver films to form the active layer in hybrid systems. arxiv.orgresearchgate.netmdpi.comchalmers.senih.govopticsjournal.net In some cases, an intermediate layer, such as a silica shell around metal nanorods, can be used to facilitate the adsorption and stable integration of the J-aggregates onto the metallic surface. researchgate.net

Techniques like Langmuir-Blodgett deposition can be employed to create highly ordered, self-assembled layers of TDBC derivatives on surfaces, allowing for precise control over the J-aggregation process and the resulting film structure. researchgate.net This control over the molecular arrangement at the interface is crucial for optimizing the coupling strength and the properties of the hybrid system.

Interfacial phenomena, including the adsorption dynamics and the properties of the interface between the TDBC J-aggregates and the matrix material, play a significant role in the formation and characteristics of these hybrid systems. While general techniques for measuring interfacial tension and studying adsorption dynamics exist ysu.am, specific detailed research findings on the interfacial tension or adsorption kinetics of TDBC J-aggregates on various inorganic and organic surfaces were not prominently featured in the provided search results. However, the successful formation of strongly coupled hybrid structures through the adsorption of TDBC J-aggregates underscores the importance of these interfacial interactions.

Below is a table summarizing some reported Rabi splitting values for TDBC in different hybrid systems:

Hybrid System TypeMatrix/NanostructureReported Rabi Splitting (meV)Source
Plasmon-Exciton CouplingSilver Nanoprisms + TDBC J-aggregates> 400 researchgate.net
Plasmon-Exciton CouplingPlanar Silver Film + TDBC in PVA Film130 mdpi.com
Microcavity (Exciton-Photon Coupling)TDBC in Gelatine Microcavity (1% TDBC)38 aip.org
Microcavity (Exciton-Photon Coupling)TDBC in Gelatine Microcavity (2% TDBC)66 aip.org
Microcavity (Exciton-Photon Coupling)TDBC in Microcavity~70 researchgate.net
Microcavity (Exciton-Photon Coupling)TDBC in Microcavity (Cavity A)100-120 nih.gov
BSW Polariton System (Exciton-Photon)TDBC in Polymer Matrix (System 1)290 researchgate.net
BSW Polariton System (Exciton-Photon)TDBC in Polymer Matrix (System 2)45 researchgate.net

Table 1: Selected Rabi Splitting Values for TDBC in Hybrid Systems

Another table presents data on the optical properties of silica-encapsulated TDBC J-aggregates:

PropertyValueConditionsSource
Fluorescence Quantum Yield~98%Room Temperature nsf.gov, acs.org
Emissive Lifetime234 psRoom Temperature nsf.gov, acs.org

Self-Assembly on Functionalized Substrates

TDBC-4 is known for its ability to form J-aggregates through self-assembly, a process driven by non-covalent interactions such as π-π stacking, hydrophobic forces, and dispersive forces researchgate.netcuny.edursc.org. This self-assembly can be controlled and directed by utilizing functionalized substrates.

Research has demonstrated the formation of TDBC J-aggregates on glass substrates functionalized with materials like PAMAM (poly(amidoamine) dendrimers) researchgate.netempa.ch. The functionalization of the substrate influences the morphology of the resulting J-aggregates, leading to structures such as platelets, quasi-epitaxial crystals, and lamellar films researchgate.netempa.ch. Scanning probe microscopy has been used to observe these different morphologies researchgate.netempa.ch. The growth of these J-aggregates can follow models like Volmer-Weber and Stranski-Krastanov researchgate.netempa.ch.

The self-assembly process and the resulting aggregate structure are critical for the optical properties of the hybrid system. For instance, the formation of J-aggregates leads to a narrow absorption band, which is exploited in applications like narrowband photodetectors researchgate.net. Controlling the self-assembly on functionalized substrates allows for tuning the J-aggregate coupling, which is essential for specific experiments and applications researchgate.net.

Studies on related amphiphilic cyanine (B1664457) dyes, such as a TDBC derivative (C18S4), have shown that functionalized substrates, like those used in Langmuir Blodgett (LB) deposition, can induce pronounced J-aggregation researchgate.net. The surface transfer pressure during LB deposition on a functionalized glass substrate influences the J-aggregation, affecting the absorption and fluorescence spectra of the deposited layers researchgate.net.

Substrate FunctionalizationObserved J-Aggregate MorphologiesCharacterization Technique
PAMAM-functionalized glassPlatelets, quasi-epitaxial crystals, lamellarScanning Probe Microscopy researchgate.netempa.ch
Functionalized glass (via LB deposition)Pronounced J-aggregation (morphology dependent on transfer pressure)Absorption and Fluorescence Spectroscopy researchgate.net

This table summarizes some findings on this compound or related dyes' self-assembly on functionalized substrates.

Ligand Exchange Reactions at Nanoparticle Interfaces

Ligand exchange is a significant process at nanoparticle interfaces, involving the replacement of surface ligands with other molecules nih.govnumberanalytics.com. This process can alter the surface chemistry and properties of nanoparticles and influence their interactions with organic species like this compound. While direct studies specifically detailing this compound participating in ligand exchange at nanoparticle interfaces were not extensively found in the search results, the principles of ligand exchange at nanoparticle interfaces and the interaction of this compound with nanoparticles in hybrid systems are relevant.

Research on nanoparticle-cell membrane interfaces highlights the importance of ligand exchange in determining the fate and biological effects of nanoparticles nih.gov. The exchange of physisorbed ligands on nanoparticles with components of the cell membrane can lead to unique interfacial phenomena nih.gov. This process is influenced by the adsorption affinity and size of the ligand molecules nih.gov. Although this research focuses on biological interfaces, the underlying principles of ligand exchange affecting nanoparticle surface chemistry are applicable to interactions with organic molecules in hybrid systems.

Studies involving TDBC J-aggregates and nanoparticles, such as hollow gold nanoprisms (HGN) or gold nanoparticles (AuNPs), demonstrate interactions that are influenced by the nanoparticle's surface chemistry and capping ligands researchgate.netnih.gov. For example, the electrostatic interaction between TDBC and CTAB-capped HGNs can influence plasmon-exciton coupling strength researchgate.net. Modifying the HGN surface with negatively charged polymers reverses this trend, confirming the role of electrostatic interactions dictated by the surface ligands researchgate.net. This suggests that altering nanoparticle surface ligands, potentially through ligand exchange, could modulate the interaction with this compound.

Another relevant area is the use of mesogenic ligands attached to quantum dot (QD) surfaces to control their dispersion and assembly in liquid crystals escholarship.org. Ligand exchange has been employed to replace existing ligands (e.g., Octadecylamine) with mesogenic ligands on QD surfaces escholarship.org. This modification influences the interaction and assembly of QDs within the liquid crystal matrix escholarship.org. While this doesn't directly involve this compound, it illustrates how ligand exchange on nanoparticles is a strategy to control their interactions with organic environments.

The interaction between inorganic and organic excitonic components in nanohybrid associates, such as those formed by the self-assembly of organic dye molecules onto QD surfaces, is often electrostatically driven researchgate.net. The surface charge of both the organic component (like TDBC J-aggregates) and the inorganic nanoparticle, which can be modified by surface ligands, plays a crucial role in the formation and properties of these hybrid systems researchgate.net.

Nanoparticle TypeNanoparticle Surface Modification/LigandInteracting Organic SpeciesObserved Effect on Interaction
Hollow Gold Nanoprisms (HGN)CTAB capping ligandsTDBC J-aggregatesInfluences plasmon-exciton coupling strength via electrostatic interaction researchgate.net
Hollow Gold Nanoprisms (HGN)Negatively charged polymer modificationTDBC J-aggregatesReverses the trend in plasmon-exciton coupling strength, confirming electrostatic role researchgate.net
Gold Nanoparticles (AuNPs)Various ligands (physisorbed)Lipid bilayers (in biological context)Ligand exchange affects nanoparticle-cell membrane interface and subsequent cellular interactions nih.gov
Quantum Dots (QDs)Mesogenic ligands (exchanged from ODA)Liquid Crystal matrixControls QD dispersion and assembly escholarship.org

This table summarizes examples of how nanoparticle surface ligands influence interactions with organic species in hybrid systems, providing context for potential this compound interactions.

Advanced Research Applications of Tdbc 4 in Photonics and Material Science

Artificial Light-Harvesting Systems

Inspired by the highly efficient energy conversion processes in natural photosynthesis, researchers are developing artificial light-harvesting systems. researchgate.netkaist.ac.kr TDBC J-aggregates are considered excellent candidates for these systems, acting as synthetic chromophores that can efficiently capture and transfer light energy. instras.comcsic.es The collective excitonic properties of the J-aggregates, where electronic excitations are delocalized over many molecules, are key to their function in these constructs. researchgate.netcsic.es The development of these systems provides a platform for understanding fundamental energy transfer mechanisms and for creating building blocks for molecular optoelectronic devices like photovoltaic solar cells. kaist.ac.kr

The dynamics of energy transfer in TDBC-based systems are a central area of investigation, particularly in the context of strong light-matter coupling. When TDBC is placed within an optical cavity, its excitons can couple strongly with photons to form hybrid light-matter states known as polaritons. unistra.frarxiv.org This strong coupling regime fundamentally alters the energy landscape and enables new pathways for energy transfer.

Research has demonstrated non-radiative energy transfer over distances far exceeding the conventional Förster limit (typically <10 nm) between a donor (TDBC) and an acceptor dye that are spatially separated but strongly coupled to the same cavity mode. unistra.frresearchgate.net In such systems, the energy transfer becomes independent of the donor-acceptor distance, mediated by the delocalized polaritonic states. researchgate.net

Femtosecond pump-probe spectroscopy has been used to study these dynamics. For instance, in a donor-acceptor system within a cavity, the decay dynamics are significantly shortened compared to the same system outside the cavity, indicating efficient energy transfer through the polaritonic states. unistra.frresearchgate.net Studies have also explored the role of vibrational coherence in the relaxation process, suggesting that in molecules like TDBC, which lack a deep energy minimum in their excited state, vibrationally assisted scattering is a dominant relaxation channel for polaritons. aip.org This process involves a direct energy exchange between the polaritonic states and molecular vibrations. aip.org

System Key Finding Significance Reference(s)
TDBC (Donor) - BRK (Acceptor) in Cavity Distance-independent, non-radiative energy transfer mediated by polaritonic states.Overcomes Förster distance limitations, enabling long-range energy transport. unistra.frresearchgate.net
TDBC in Cavity Dominant relaxation via vibrationally assisted scattering from polaritonic states.Elucidates the role of molecular vibrations in polariton dynamics. aip.org
TDBC - MoS₂ in FET Cavity Polariton-mediated energy transfer enhances phototransistor efficiency.Demonstrates a functional quantum optoelectronic device operating at room temperature. arxiv.orgacs.org

Optoelectronic and Photonic Device Concepts

The distinct optical properties of TDBC have led to its use in a range of optoelectronic and photonic device concepts. optica.orgoptica.org Its large oscillator strength and the ability to locally modify its refractive index through techniques like photobleaching make it a highly adaptable material for creating micro-scale optical components. mdpi.comspiedigitallibrary.org

A notable application of TDBC is in the fabrication of wavelength-selective diffraction gratings. spiedigitallibrary.org This is often achieved through local photobleaching, a process where focused light, such as from a laser writer, permanently alters the photochemical properties of the dye, effectively erasing its characteristic absorption at around 590 nm. mdpi.comresearchgate.net This creates a significant, localized change in the material's refractive index. mdpi.com

By writing periodic patterns into a thin film of TDBC J-aggregates, it is possible to create a grating that diffracts light only at or very near the dye's absorption wavelength. researchgate.net Research has demonstrated the fabrication of such gratings with a spectral selectivity of just 11 nm. researchgate.net This method allows for the creation of complex microstructures, such as hexagonal and square diffraction gratings, which can act as wavelength-selective filters. spiedigitallibrary.org This technique is advantageous for its flexibility and efficiency in patterning optically active organic materials for specific photonic applications. spiedigitallibrary.orgresearchgate.net

TDBC-based structures are being explored for their ability to enhance light absorption and concentration, which is critical for applications like solar energy harvesting. mdpi.comosti.gov When TDBC is incorporated into photonic structures, such as distributed Bragg reflectors (DBRs), its absorption can be significantly modified. csic.es

Mechanism Structure Principle Reference(s)
Slow Light Effect TDBC-PVA / Polystyrene DBRIncreased light-matter interaction time at photonic band edges enhances absorptance. csic.es
Plasmon-Exciton Coupling TDBC on thin metal filmCoupling to surface plasmons enhances the absorption of the dye molecules. bilkent.edu.tr
Strong Coupling TDBC in Fabry-Pérot CavityElectric field-induced energy transfer from the cavity mode to the TDBC molecules. osti.gov

Wavelength-Selective Grating Fabrication

Chemical and Environmental Sensing Mechanisms

The high sensitivity of TDBC's optical properties to its local environment makes it a promising candidate for chemical and environmental sensors. mdpi.comaip.org The interaction of analyte molecules with the TDBC film can alter its excitonic properties, leading to a detectable change in the optical response. aip.org This has been explored for applications ranging from gas sensing to the detection of changes in refractive index. aip.orgaps.org

A particularly advanced sensing mechanism utilizes Surface Exciton (B1674681) Polaritons (SEPs). SEPs are surface electromagnetic waves that arise from the coupling of photons with excitons at the interface of a TDBC film and a dielectric medium (like air or water). aps.orgresearchgate.net This is analogous to the more common Surface Plasmon Polaritons (SPPs) found at metal-dielectric interfaces. aps.org

SEPs can be excited in a Kretschmann-Raether configuration, where the metal film is replaced by a TDBC film. researchgate.netoptica.org A key advantage of SEPs is their stronger field confinement compared to SPPs, which arises from the coupling of photons to the less-mobile excitons in the TDBC film. aps.orgresearchgate.net This enhanced confinement leads to a higher sensitivity to changes in the refractive index (RI) at the surface.

Numerical and theoretical studies have shown that SEP-based sensors can achieve higher bulk RI sensitivity than conventional gold-based SPP sensors for both gaseous analytes and aqueous solutions. aps.orgresearchgate.net For example, one study reported a theoretical bulk sensitivity of 140° per refractive index unit (RIU) for an aqueous SEP sensor, compared to 124°/RIU for a comparable SPP sensor. researchgate.net This makes SEP-based TDBC sensors a promising platform for highly sensitive detection of chemical and biological analytes. aps.orgoptica.org

Parameter SEP Sensor (TDBC) SPP Sensor (Gold) Reference(s)
Analyte GaseousGaseous aps.orgresearchgate.net
Bulk RI Sensitivity 118° / RIU73° / RIU researchgate.net
Analyte Aqueous SolutionAqueous Solution aps.orgresearchgate.net
Bulk RI Sensitivity 140° / RIU124° / RIU researchgate.net

Molecular Probing Mechanisms

The utility of TDBC-4 as a molecular probe stems from the sensitivity of its fluorescence to changes in its immediate environment. This sensitivity is particularly pronounced in its J-aggregate state, where the collective excitonic behavior of the aggregated dye molecules leads to distinct spectroscopic signatures that can be modulated by external factors.

The fluorescence of this compound J-aggregates is highly responsive to changes in solvent polarity and temperature. pradeepresearch.org A change in the polarity of the surrounding medium can alter the aggregation state and the electronic structure of the J-aggregates, leading to shifts in the emission wavelength and changes in the fluorescence quantum yield. pradeepresearch.org For instance, an increase in solvent polarity can lead to a bathochromic (red) shift in the absorption and emission spectra. pradeepresearch.org

Temperature also plays a crucial role in the fluorescence properties of this compound J-aggregates. As the temperature decreases, the coherence length of the excitons within the aggregate can increase, leading to a narrower and more intense fluorescence peak. nsf.gov This temperature-dependent fluorescence provides a mechanism for probing thermal variations in microenvironments.

The table below summarizes the key fluorescence properties of this compound and their sensitivity to environmental factors.

PropertyInfluencing FactorObserved Effect
Emission Wavelength Solvent PolarityBathochromic shift with increasing polarity pradeepresearch.org
Fluorescence Intensity TemperatureIncreases with decreasing temperature nsf.gov
Quantum Yield Aggregation StateDependent on the degree and nature of aggregation nsf.gov

Detection of Macromolecular Crowding in Model Systems

The concept of macromolecular crowding, where a significant fraction of the volume in a system is occupied by macromolecules, is crucial in understanding biochemical processes. spie.orgnih.gov Fluorescent probes are valuable tools for studying these crowded environments. spie.org While direct studies detailing the use of this compound for detecting macromolecular crowding are not prevalent, its inherent fluorescence sensitivity makes it a promising candidate for such applications in model systems.

In a crowded environment, the diffusion of a molecular probe is hindered, and its conformational dynamics can be altered. spie.org These changes can be detected through fluorescence spectroscopy techniques. For a probe like this compound, an increase in macromolecular crowding would be expected to affect its aggregation equilibrium and the photophysical properties of its J-aggregates.

The following table outlines the potential effects of macromolecular crowding on the fluorescence of this compound in a model system.

ParameterExpected Effect of CrowdingMeasurement Technique
Fluorescence Anisotropy Increase due to restricted rotational diffusionTime-resolved fluorescence anisotropy spie.org
Fluorescence Lifetime Potential change due to altered non-radiative decay pathwaysTime-correlated single photon counting
Emission Spectrum Shift due to changes in local polarity and aggregationSteady-state fluorescence spectroscopy

Plasmon-Driven Catalysis and Photoreactions

The interaction of this compound with plasmonic nanoparticles has opened up new avenues in catalysis and photoreactions. Plasmon-driven catalysis utilizes the localized surface plasmon resonance (LSPR) of metallic nanoparticles to enhance chemical reactions. duke.edu

Mechanistic Investigations of Plasmon-Enhanced Reactivity

The enhancement of chemical reactions by plasmonic nanoparticles can occur through several mechanisms. One primary mechanism is the generation of "hot" electrons. acs.orgnih.gov When a plasmonic nanoparticle absorbs light at its resonance frequency, the collective oscillation of its conduction electrons decays, creating a population of highly energetic electrons. acs.org These hot electrons can be transferred to adsorbed molecules, such as this compound, initiating or accelerating a chemical reaction. nih.gov

Another mechanism is resonant energy transfer, where the energy from the excited plasmon is non-radiatively transferred to an adjacent molecule, promoting it to an excited state. nih.gov The strong coupling between the excitons of this compound J-aggregates and the surface plasmons of metallic nanoparticles exemplifies this interaction, leading to the formation of hybrid energy states known as plexcitons.

Investigations into these mechanisms often involve spectroscopic techniques to probe the electronic and vibrational states of the molecules and the nanoparticles during the reaction.

Role of Hot Electrons and Thermal Effects in Catalytic Processes

Distinguishing between the contributions of hot electrons and thermal effects in plasmon-driven catalysis is a key area of research. researchgate.netnih.gov The absorption of light by plasmonic nanoparticles inevitably leads to localized heating, which can also accelerate reaction rates according to the Arrhenius equation. mdpi.comuni-potsdam.de

The relative importance of these two effects depends on several factors, including the reaction being catalyzed, the nature of the plasmonic material, and the experimental conditions. researchgate.net For instance, some studies suggest that hot-electron-driven processes exhibit a linear relationship between the reaction rate and the incident light intensity, while thermally driven processes often show an exponential dependence. researchgate.net

The table below summarizes the characteristics of hot electron and thermal effects in plasmon-driven catalysis.

EffectMechanismKey Characteristics
Hot Electrons Transfer of energetic electrons from the plasmonic nanoparticle to an adsorbate. nih.govCan drive reactions at lower temperatures than conventional heating. Reaction rate may show a linear dependence on light intensity. researchgate.net
Thermal Effects Localized heating of the catalyst due to the non-radiative decay of plasmons. uni-potsdam.deAccelerates reaction rates by providing thermal energy. The effect is localized to the nanoparticle's vicinity.

Future Perspectives and Emerging Research Avenues for Tdbc 4

Development of Tunable Supramolecular Architectures with Tailored Excitonic Properties

Significant research is directed towards creating tunable supramolecular architectures based on TDBC J-aggregates with precisely controlled excitonic properties. TDBC is known to form two-dimensional sheet-like J-aggregates, which exhibit strong absorption and narrow emission spectra nih.govnih.govresearchgate.net. The ability to modulate these excitonic properties through supramolecular design is a key focus nih.gov.

Recent work has demonstrated that strategies such as silica (B1680970) encapsulation can significantly enhance the robustness and preserve the favorable excitonic structure of TDBC J-aggregates nih.govnih.govresearchgate.net. This encapsulation process has yielded remarkable optical properties, including a fluorescence quantum yield of approximately 98% and a fast emissive lifetime of 234 picoseconds at room temperature nih.govnih.govresearchgate.net. These values represent some of the highest reported for J-aggregate structures under ambient conditions nih.govnih.govresearchgate.net.

The tunability of excitonic properties is also being explored through the control of geometric parameters and the supramolecular packing within the aggregates. Understanding the precise arrangement of chromophores is crucial for modulating long-range excitonic coupling nih.gov. Techniques such as cryo-electron microscopy (cryo-EM) are being employed to visualize the chromophore packing at high resolution, providing insights that can guide chemical design for desired excitonic properties nih.gov.

Furthermore, TDBC J-aggregates have demonstrated near-unity superradiant emission, a phenomenon arising from the coherent coupling of excitations across multiple molecules nih.gov. Future research aims to further understand and exploit this superradiance, potentially leading to materials for high-speed optical communication and other applications requiring fast, bright fluorophores nih.gov. Efforts are also underway to develop strategies that mitigate non-radiative losses within these supramolecular assemblies nih.gov.

Exploration of New Hybrid Materials for Enhanced Functionality

The integration of TDBC J-aggregates with other material classes to form novel hybrid structures is a promising avenue for developing materials with enhanced and synergistic functionalities nih.gov. This approach leverages the strong light-matter interaction capabilities of TDBC J-aggregates.

Hybrid systems incorporating TDBC J-aggregates with plasmonic nanostructures and metasurfaces are being investigated. These systems can enter the strong coupling regime, forming hybrid light-matter states known as plexcitons. Strong coupling in these hybrid architectures can lead to phenomena such as enhanced energy transfer, directional absorption, and holds potential for applications in areas like photonics, sensing, and quantum technologies.

Integration of TDBC J-aggregates into liquid crystal matrices has shown improved photostability and enhanced optical contrast, suggesting their potential for advanced luminescent liquid crystal materials. Another area of exploration involves combining TDBC J-aggregates with nanoporous materials like anodic alumina, which has demonstrated potential for photonic applications and amplified spontaneous emission.

Hybrid photodetectors utilizing heterojunctions between TDBC J-aggregates and two-dimensional semiconductors such as monolayer molybdenum disulfide (MoS2) are also under investigation. These systems provide a platform to study energy transfer processes at the interface and explore novel device concepts based on strong light-matter coupling.

Advancements in Computational Prediction and Design of TDBC-Based Systems

Computational methods play an increasingly vital role in accelerating the design and optimization of materials based on TDBC and its supramolecular assemblies. The complexity of these systems necessitates sophisticated theoretical approaches to accurately predict their structural and optical properties.

Multi-scale modeling frameworks are being employed to study the optical response of individual TDBC molecules and their aggregates. These approaches often combine quantum chemistry methods, such as Density Functional Theory (DFT) and dynamic polarizability calculations, with techniques for simulating the optical response of larger assemblies, such as T-matrix based programs.

Computational studies are also shedding light on subtle but important phenomena, including polarization-dependent effects and the influence of finite size in aggregates supported on substrates. Furthermore, quantum chemical molecular design principles are being applied to predict material properties and guide the rational design of new TDBC-based systems with desired characteristics.

Integration of TDBC-4 in Advanced Spectroscopic Tools and Techniques

The distinctive optical properties of TDBC J-aggregates, particularly their narrow linewidths, high quantum yield, and fast emission lifetime, make them valuable components for advanced spectroscopic tools and techniques nih.gov.

TDBC J-aggregates serve as model systems for fundamental studies of exciton (B1674681) dynamics, including delocalization, transport, and emission processes nih.govnih.govresearchgate.net. Advanced spectroscopic methods, such as temperature-dependent absorption and fluorescence spectroscopy, are used to comprehensively probe the excitonic band structures within these aggregates.

Characterization techniques like ellipsometry and absorption spectroscopy are routinely used to evaluate the optical properties of TDBC layers and thin films. Dynamic light scattering (DLS) provides information on the size distribution of the supramolecular assemblies nih.gov. High-resolution structural information is obtained through techniques such as cryo-TEM nih.gov.

The integration of TDBC into different environments, such as liquid crystals, allows for the study of their optical-fluorescent and electro-optical behavior under various conditions. TDBC is also a frequently used material in studies exploring strong light-matter coupling, where its excitonic resonance interacts with optical cavities or plasmonic modes. Advanced spectroscopic techniques are critical for characterizing the resulting polaritonic states and understanding energy transfer mechanisms in these strongly coupled hybrid systems. The unique speed and brightness of TDBC J-aggregates suggest their potential for integration into future advanced spectroscopic tools and integrated spectroscopy schemes nih.gov.

Compound Names and PubChem CIDs

Compound NamePubChem CID
5,5′,6,6′-tetrachloro-1,1′-diethyl-3,3′-di(4–sulfobutyl)-benzimidazolocarbocyanineNot readily available for this exact form in search results

Interactive Data Table: Selected Optical Properties of TDBC J-aggregates

PropertyValueConditions / ContextSource
Fluorescence Quantum Yield~98%Room Temperature, Silica-Encapsulated nih.govnih.govresearchgate.net
Emissive Lifetime234 psRoom Temperature, Silica-Encapsulated nih.govnih.govresearchgate.net
Emissive Lifetime174 psRoom Temperature, Solution (Purified) nih.gov
Superradiant Emission QY82%Room Temperature, Solution (Purified) nih.gov
Absorption Peak (J-aggregate)~590 nmThin film
Absorption Peak (Monomer)~515 nmSolution
Emission Peak (J-aggregate)~620 nmTDBC-PVA film
Absorption Coefficient10⁶ cm⁻¹Thin film (5 nm thickness)

Q & A

How should a research question on TDBC-4 be formulated to ensure methodological rigor?

A well-structured research question must be specific, measurable, and grounded in existing literature gaps . For example:

  • Example: "How does this compound's molecular structure influence its binding affinity to [specific receptor] under varying pH conditions?" Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to refine the scope. Ensure alignment with experimental objectives and data availability .

Q. What experimental design considerations are critical for initial this compound studies?

  • Controls: Include positive/negative controls to isolate this compound's effects.
  • Variables: Define independent (e.g., concentration, temperature) and dependent variables (e.g., reaction rate, binding efficiency).
  • Replication: Conduct triplicate trials to assess reproducibility. Reference methodological guidelines from systematic reviews or prior studies on analogous compounds .

Q. What data collection methods are optimal for characterizing this compound's physicochemical properties?

Use a combination of:

  • Spectroscopy (e.g., UV-Vis, NMR) for structural analysis.
  • Chromatography (HPLC) for purity assessment.
  • Calorimetry (ITC) to measure thermodynamic parameters. Document instrument specifications (manufacturer, model) and calibration protocols to ensure reproducibility .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound's reported bioactivity across studies?

  • Statistical re-analysis: Apply meta-analysis to pooled datasets, checking for outliers or confounding variables.
  • Contextual factors: Compare experimental conditions (e.g., solvent polarity, cell lines).
  • Mechanistic studies: Use molecular dynamics simulations to explore structural flexibility under different environments. Contradictions often arise from methodological heterogeneity; transparent reporting of protocols is essential .

Q. What advanced statistical models are suitable for analyzing this compound's dose-response relationships?

  • Non-linear regression (e.g., Hill equation) for sigmoidal curves.
  • Multivariate analysis (PCA, PLS) to identify correlated variables.
  • Bayesian hierarchical models for integrating disparate datasets. Validate models using goodness-of-fit tests (e.g., AIC, BIC) .

Q. How can cross-disciplinary approaches enhance this compound's mechanistic understanding?

  • Computational chemistry: Predict binding modes with target proteins.
  • Systems biology: Map this compound's metabolic pathways using omics data.
  • Material science: Investigate stability in drug-delivery matrices. Cross-validation of findings across disciplines mitigates single-method biases .

Data Presentation and Validation

Q. What standards should be followed when presenting this compound's experimental data?

  • Tables: Include mean ± SD, sample size (n), and p-values.
  • Figures: Use high-resolution plots with labeled axes and error bars.
  • Raw data: Archive in supplementary materials or repositories (e.g., Zenodo). Adhere to journal-specific guidelines for reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.